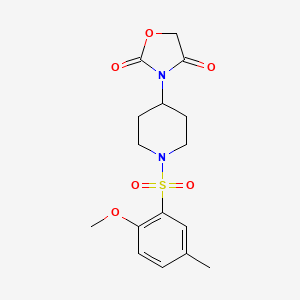![molecular formula C16H14N2O3S2 B2685349 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid CAS No. 852933-47-2](/img/structure/B2685349.png)
2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 852933-47-2, is a research-use-only product . It has a molecular weight of 346.42 and a molecular formula of C16H14N2O3S2 .
Molecular Structure Analysis
The molecular structure of this compound is based on a thieno[2,3-d]pyrimidin core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with a phenyl group at the 5-position and a sulfanylpropanoic acid group at the 2-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Comparison with Isomeric Derivatives
The synthesis and characterization of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, which are chemically related to the requested compound, have been explored. These compounds were synthesized starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. Their physicochemical properties and biological potential were compared with positionally isomeric thienopyrimidinones, thieno[3,2-d]pyrimidinones, and their benzene isosteres. This research highlights the subtle differences in electronic spectra and biological activity profiles that can result from variations in the molecular structure of thieno[2,3-d]pyrimidine derivatives (Zadorozhny, Turov, & Kovtunenko, 2010).
Catalytic Applications in Synthesis
Another study focuses on the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of complex organic molecules, including pyrazolones. Although not directly related to the compound , this research underscores the importance of sulfur-containing catalysts in facilitating efficient and environmentally friendly chemical reactions, which could be relevant for the synthesis or functionalization of thieno[2,3-d]pyrimidine compounds (Tayebi et al., 2011).
Antitumor and Antibacterial Agents
A notable application of thieno[2,3-d]pyrimidine derivatives is in the development of antitumor and antibacterial agents. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, closely related to the requested compound, were synthesized and evaluated as potential inhibitors of thymidylate synthase (TS) and for their antitumor and antibacterial properties. Some derivatives exhibited significant activity, underscoring the therapeutic potential of these compounds (Gangjee et al., 1996).
Protein Kinase Inhibitors
Additionally, thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been investigated as inhibitors of human protein kinase CK2, a key enzyme implicated in cell growth and cancer. Some compounds within this class demonstrated potent inhibitory activity, highlighting their potential as leads for developing new anticancer drugs (Golub et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-9(16(20)21)22-8-12-17-14(19)13-11(7-23-15(13)18-12)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSLYFPDZHNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2685267.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)
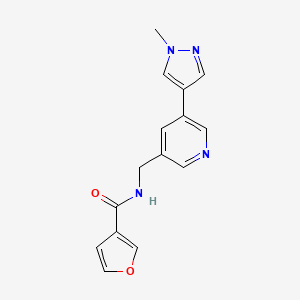
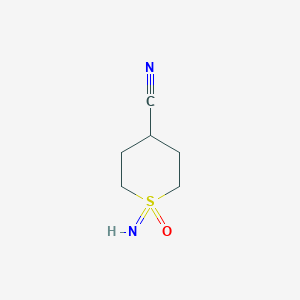
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2685272.png)


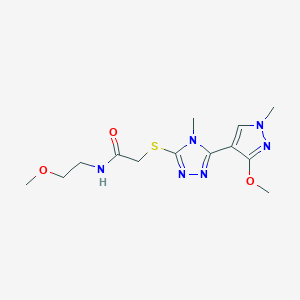
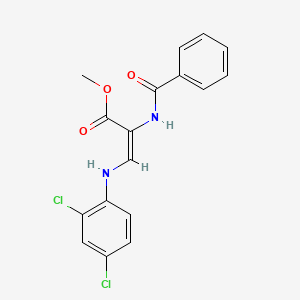
![3'-Cyclopropyl-2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2685280.png)
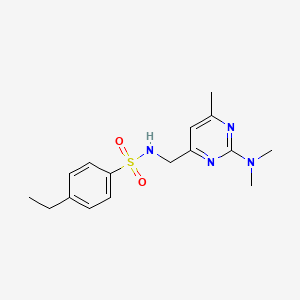
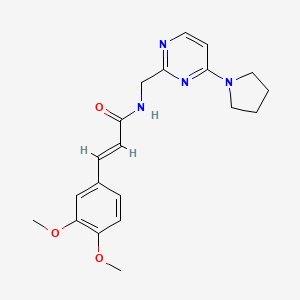
![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)
